molecular formula C14H28N2 B12678289 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine CAS No. 93805-51-7

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Cat. No.: B12678289
CAS No.: 93805-51-7
M. Wt: 224.39 g/mol
InChI Key: JVTXSALWHXVWIG-UHFFFAOYSA-N
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Description

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is an organic compound with a complex structure that includes both cyclohexyl and aminocyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methylcyclohexylamine with a suitable aminocyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.

Scientific Research Applications

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexylamine: A simpler analog with similar structural features.

    2-Aminocyclohexylmethanol: Another related compound with an aminocyclohexyl group.

Uniqueness

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is unique due to the presence of both cyclohexyl and aminocyclohexyl groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

93805-51-7

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

5-[(2-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C14H28N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h10-14H,2-9,15-16H2,1H3

InChI Key

JVTXSALWHXVWIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1N)CC2CCCCC2N

Origin of Product

United States

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